(3,5-Difluorophenyl)methanesulfonyl chloride

Medicinal Chemistry Organic Synthesis Quality Control

Isomer-specific procurement of (3,5-Difluorophenyl)methanesulfonyl chloride is essential for robust SAR studies, as the 3,5-difluoro substitution pattern uniquely modulates electronic and steric properties compared to other regioisomers. - Reactive sulfonyl chloride group enables efficient conjugation with primary/secondary amines for parallel synthesis. - Defined melting point (61-65 °C) allows rapid QC verification before initiating costly synthesis campaigns. - Crystalline solid format facilitates precise weighing and handling for controlled stoichiometric reactions.

Molecular Formula C7H5ClF2O2S
Molecular Weight 226.63 g/mol
CAS No. 163295-74-7
Cat. No. B063599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluorophenyl)methanesulfonyl chloride
CAS163295-74-7
Molecular FormulaC7H5ClF2O2S
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CS(=O)(=O)Cl
InChIInChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
InChIKeyVJJZLXRMDXUBPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Difluorophenyl)methanesulfonyl chloride – Sulfonyl Chloride Building Block


(3,5-Difluorophenyl)methanesulfonyl chloride is an arylmethanesulfonyl chloride building block for organic synthesis. It contains a reactive sulfonyl chloride group attached to a 3,5-difluorophenyl ring, providing a distinct electronic and steric profile for introducing the (3,5-difluorophenyl)methanesulfonyl moiety into target molecules via reactions with nucleophiles . The compound is commercially available as a solid powder or crystalline material, with reported purities ranging from 95% to 97% .

Sulfonyl chloride reactive handle for nucleophilic conjugation

3,5-Difluorophenyl moiety provides distinct electronic/steric profile

Solid/crystalline form supports precise handling and storage

Why Generic Isomers Cannot Substitute CAS 163295-74-7


Selecting a specific isomer of (difluorophenyl)methanesulfonyl chloride is critical because the position of the fluorine substituents on the aromatic ring directly influences the physicochemical properties of both the building block and its final conjugated product. Substituting the 3,5-difluoro isomer with a 2,4-, 2,5-, or 3,4-difluoro analog introduces a different electron density distribution and steric environment, which can alter the reactivity of the sulfonyl chloride group and affect critical downstream parameters such as metabolic stability, target binding affinity, and lipophilicity (LogP) of the final synthesized compound [1]. Using an incorrect isomer can lead to failed syntheses, unpredictable biological activity, or irreproducible analytical results, making isomer-specific procurement essential for robust research .

Fluorine position alters reactivity and downstream properties

Switching to 2,4-, 2,5-, or 3,4-difluoro isomers changes electron distribution and may shift sulfonyl chloride reactivity, metabolic stability, and target binding.

Isomeric impurity can confound SAR interpretation

Cross-contamination with regioisomers like the 3,4-difluoro analog may invalidate structure-activity relationship conclusions and lead to irreproducible biological results.

Non-specific isomer procurement risks synthesis failure

Using an incorrect difluorophenylmethanesulfonyl chloride isomer may cause unexpected reaction outcomes or unreliable analytical data, requiring isomer-specific sourcing.

Quantitative Evidence for Isomer Differentiation


Melting Point: 3,5-Difluoro vs. 3,5-Dichloro Analog

The solid-state form is a critical, though non-biological, differentiator for procurement and experimental planning. The target compound, (3,5-Difluorophenyl)methanesulfonyl chloride (CAS 163295-74-7), has a reported melting point range of 61–65 °C . This is a distinct physical property compared to its dichloro analog, (3,5-Dichlorophenyl)methanesulfonyl chloride (CAS 163295-70-3), which has a significantly higher melting point range of 106–112 °C . This difference directly impacts handling, storage, and the selection of experimental conditions where the compound's physical state is relevant.

Melting Point Specification
Cross-study comparable
61–65 °C vs. dichloro analog 106–112 °C, Δ 41–51 °C higher for dichloro

Supports identity confirmation and storage planning

Vendor-reported data; use for procurement QC and handling conditions

Medicinal Chemistry Organic Synthesis Quality Control

Regioisomeric Purity: 3,5- vs. 3,4-Difluoro Isomer

In medicinal chemistry, the regioisomeric purity of a building block is paramount for reliable structure-activity relationship (SAR) analysis. The target compound, CAS 163295-74-7, is the 3,5-difluoro isomer. Its closest regioisomer, (3,4-Difluorophenyl)methanesulfonyl chloride (CAS 163295-73-6), is also commercially available [1]. Any cross-contamination or mis-identification between these two isomers can invalidate SAR conclusions, as the different fluorine substitution pattern on the phenyl ring (3,5- vs. 3,4-) can lead to completely different biological and pharmacological profiles for the resulting analogs .

Regioisomeric Purity
Class-level inference
3,5-difluoro substitution vs. 3,4-difluoro pattern

Isomeric purity critical for reliable SAR analysis

Both isomers commercially available; verify lot identity before use

Drug Discovery SAR Lead Optimization

Sulfonyl Chloride Reactivity as a Synthetic Handle

The core utility of (3,5-Difluorophenyl)methanesulfonyl chloride is its function as a reactive building block for introducing the (3,5-difluorophenyl)methanesulfonyl group into more complex molecules. This reaction is a class-level behavior common to sulfonyl chlorides . It is a necessary but not unique property, and its value lies in the specific structural features of the (3,5-difluorophenyl)methanesulfonyl fragment it transfers. While it lacks a quantitative comparator in the available literature, this established reactivity is the foundational reason for its procurement.

Sulfonyl Chloride Reactivity
Supporting evidence
Reacts with amines, alcohols to form sulfonamides / sulfonates

Core functionality justifies building-block procurement

Class-level property; 3,5-difluoro moiety adds structural value

Organic Synthesis Medicinal Chemistry Reagent

Targeted Research Applications


Fluorinated Sulfonamide Library Synthesis

Procure this compound for the synthesis of novel sulfonamide analogs for drug discovery. Its reactive sulfonyl chloride group allows for efficient conjugation with a wide range of primary and secondary amines . The 3,5-difluorophenyl moiety is a privileged scaffold in medicinal chemistry, and incorporating it via this building block can improve metabolic stability and modulate lipophilicity in lead candidates . The defined melting point range (61-65 °C) allows for quality control checks upon receipt to ensure identity and purity before initiating costly parallel synthesis campaigns .

Comparative SAR with Difluoro and Dichloro Isomers

This compound is ideal for SAR studies exploring the impact of aryl ring substitution on biological activity. As demonstrated in the quantitative evidence, it can be directly compared with its 3,5-dichloro analog (melting point 106-112 °C) to assess the effect of halogen atom size and electronegativity on target binding . Furthermore, it serves as a key component in a series of regioisomers (e.g., with CAS 163295-73-6 and 179524-62-0), allowing researchers to systematically probe the optimal spatial orientation of fluorine atoms for a desired biological effect [1].

Functionalization of Surfaces with Fluorinated Groups

Utilize (3,5-Difluorophenyl)methanesulfonyl chloride to functionalize polymers or surfaces with a 3,5-difluorobenzylsulfonyl group. This modification can alter surface energy, hydrophobicity, and chemical resistance. The crystalline nature of the starting material facilitates precise weighing and handling for controlled stoichiometric reactions in materials science applications . The introduction of the difluorophenyl group can impart specific optical or electronic properties to the final material.

Application
Selection Property
Validation Focus
Fluorinated Sulfonamide Library Synthesis
Sulfonyl chloride reactivity with amines
Purity and melting point verification
Comparative SAR with Difluoro/Dichloro Isomers
Regioisomeric purity (3,5-difluoro)
SAR endpoint interpretation with halogen analogs
Surface Functionalization with Fluorinated Groups
Crystalline solid form for precise stoichiometry
Surface energy and hydrophobicity modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Difluorophenyl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.